![molecular formula C6H3F2NO B1424416 2,5-Difluoro-pyridine-4-carbaldehyde CAS No. 1227602-08-5](/img/structure/B1424416.png)
2,5-Difluoro-pyridine-4-carbaldehyde
Overview
Description
2,5-Difluoro-pyridine-4-carbaldehyde is a chemical compound that is a derivative of pyridine . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The presence of the strong electron-withdrawing substituent (fluorine atoms) in the aromatic ring gives this compound interesting and unusual physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 2,5-Difluoro-pyridine-4-carbaldehyde, is a challenging problem due to their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . For example, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .Molecular Structure Analysis
The molecular structure of 2,5-Difluoro-pyridine-4-carbaldehyde is similar to that of other pyridine derivatives. It consists of a six-membered heterocyclic ring with two fluorine atoms and an aldehyde group attached to it .Chemical Reactions Analysis
2,5-Difluoro-pyridine-4-carbaldehyde, like other aldehydes, exhibits reactivity towards various nucleophiles. It can undergo reactions such as condensation, reduction, and oxidation . Additionally, it can participate in typical aldehyde reactions like forming imines or reacting with nucleophiles at the carbonyl carbon .Scientific Research Applications
Organic Synthesis :
- Palka et al. (2014) utilized a similar compound, 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. These compounds were generated via microwave-assisted treatment under Sonogashira-type cross-coupling conditions, demonstrating the utility of such compounds in creating complex molecular structures (Palka et al., 2014).
Material Science and Coordination Chemistry :
- Gómez-Saiz et al. (2003) reported on the synthesis of new 1,3,4‐Oxadiazolecopper(II) derivatives from thiosemicarbazone complexes, showcasing the role of pyridine-carbaldehyde derivatives in forming metal complexes with potential applications in material science and coordination chemistry (Gómez-Saiz et al., 2003).
Chemical Analysis and Detection Methods :
- In 1979, Gallego et al. investigated pyridine-2-carbaldehyde 2-hydroxybenzoylhydrazone for its application in spectrophotometric determination of iron(II). Their study highlights the use of pyridine-carbaldehyde derivatives in chemical analysis, particularly in the selective detection and measurement of specific metal ions (Gallego et al., 1979).
Heterocyclic Chemistry :
- The work by Quiroga et al. (2010) involved the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, a related compound, through the Vilsmeier–Haack reaction. This research is significant for the field of heterocyclic chemistry, indicating the role of pyridine-carbaldehyde derivatives in synthesizing complex heterocycles (Quiroga et al., 2010).
properties
IUPAC Name |
2,5-difluoropyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMJWNNWHYZFCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704623 | |
Record name | 2,5-Difluoropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-pyridine-4-carbaldehyde | |
CAS RN |
1227602-08-5 | |
Record name | 2,5-Difluoropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-difluoropyridine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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